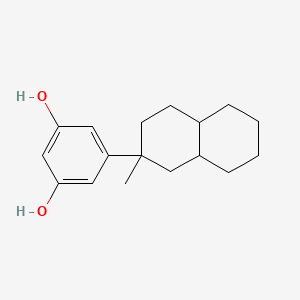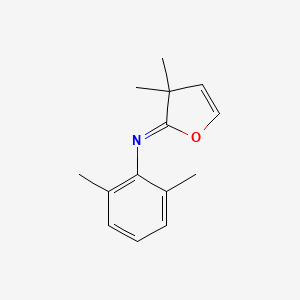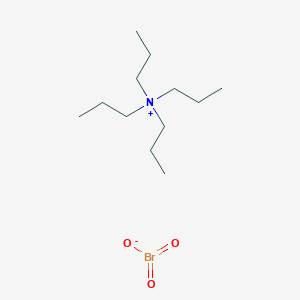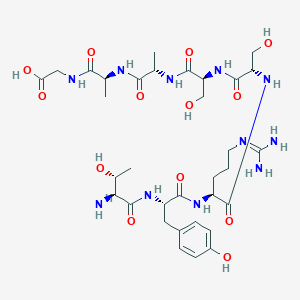![molecular formula C12H15N7O2 B14216021 5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid CAS No. 566934-60-9](/img/structure/B14216021.png)
5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoic acid core substituted with a diethylamino group and a tetrazolylidene hydrazinyl moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene or via the Kolbe-Schmitt reaction, where phenol reacts with carbon dioxide under high pressure and temperature.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction, where diethylamine reacts with a suitable leaving group on the benzoic acid derivative.
Formation of the Tetrazolylidene Hydrazinyl Moiety: The tetrazolylidene hydrazinyl group can be synthesized by reacting hydrazine with a tetrazole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Análisis De Reacciones Químicas
Types of Reactions
5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
5-(Diethylamino)-2-hydroxybenzoic acid: Similar structure but lacks the tetrazolylidene hydrazinyl group.
2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid: Similar structure but lacks the diethylamino group.
5-(Diethylamino)-2-nitrobenzoic acid: Similar structure but contains a nitro group instead of the tetrazolylidene hydrazinyl group.
Uniqueness
5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid is unique due to the presence of both the diethylamino group and the tetrazolylidene hydrazinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
566934-60-9 |
|---|---|
Fórmula molecular |
C12H15N7O2 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
5-(diethylamino)-2-(2H-tetrazol-5-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C12H15N7O2/c1-3-19(4-2)8-5-6-10(9(7-8)11(20)21)13-14-12-15-17-18-16-12/h5-7H,3-4H2,1-2H3,(H,20,21)(H,15,16,17,18) |
Clave InChI |
YAQXPUOOIRSDQX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NNN=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)

boranyl](/img/structure/B14215959.png)

![1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate](/img/structure/B14215968.png)
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)


![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)



